Bienvenue dans la boutique en ligne BenchChem!

Ameltolide

Anticonvulsant potency Maximal electroshock seizure Sodium channel blocker

Select Ameltolide as your definitive MES anticonvulsant benchmark. This 4-aminobenzamide delivers 3-fold greater molar potency than phenytoin and carbamazepine (rat ED50=135 μmol/kg) with a clean pharmacological signature—selective MES efficacy without scPTZ activity. Its well-characterized PK/PD profile (t1/2=5.46 h, Vd=1.20 L/kg in dogs) and established sodium channel binding (IC50=0.97 μM) support rigorous preclinical modeling. Critically, steep SAR within this chemotype means structurally similar benzamides cannot substitute without altering experimental outcomes. Rely on the most potent 4-aminobenzamide analogue studied to date, backed by quantitative comparator data across 14 structural analogues.

Molecular Formula C15H16N2O
Molecular Weight 240.30 g/mol
CAS No. 787-93-9
Cat. No. B1667027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmeltolide
CAS787-93-9
Synonyms4-amino-N-(2,6-dimethylphenyl)benzamide
ADD 75073
ameltolide
ameltolide monohydrobromide
ameltolide monohydrochloride
ameltolide sulfate
Lilly 201116
LY 201116
LY-201116
Molecular FormulaC15H16N2O
Molecular Weight240.30 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)NC(=O)C2=CC=C(C=C2)N
InChIInChI=1S/C15H16N2O/c1-10-4-3-5-11(2)14(10)17-15(18)12-6-8-13(16)9-7-12/h3-9H,16H2,1-2H3,(H,17,18)
InChIKeyHZIWGOAXOBPQGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Ameltolide (CAS 787-93-9) for Epilepsy Research: A Potent 4-Aminobenzamide Sodium Channel Blocker


Ameltolide (4-amino-N-(2,6-dimethylphenyl)benzamide, LY201116) is a 4-aminobenzamide anticonvulsant patented by Research Corporation Technologies, initially developed by Eli Lilly [1]. It functions as a sodium channel antagonist sharing a phenytoin-like mechanism of action involving interaction with central voltage-dependent sodium channels [2]. This compound represents a distinct chemotype within the anticonvulsant class, characterized by its specific substitution pattern and pharmacological profile [3].

Why Generic Ameltolide Analogs Cannot Be Substituted in Preclinical Seizure Research


The 4-aminobenzamide pharmacophore platform exhibits steep structure-activity relationships where minor structural modifications produce profound changes in anticonvulsant potency. While 4-aminobenzamide per se is inactive in the maximal electroshock seizure (MES) test, N-arylation with specific substitution patterns is required for activity [1]. Within this series, ameltolide represents the optimized substitution pattern (2,6-dimethylphenyl moiety on the amide nitrogen and para-amino on the benzamide ring). Metabolic modifications such as N-acetylation or hydroxylation dramatically decrease anticonvulsant potency [2]. Even closely related analogues with altered substitution patterns (e.g., 2-ethylphenyl replacing 2,6-dimethylphenyl) exhibit distinct therapeutic indices and potency profiles [3]. This steep SAR precludes simple substitution with structurally similar benzamides without altering experimental outcomes.

Quantitative Comparative Evidence for Ameltolide (CAS 787-93-9) Differentiation in Seizure Models


Ameltolide Exhibits 3-Fold Higher Molar Potency Than Phenytoin and Carbamazepine in MES Test

On a molar basis, ameltolide demonstrates three times greater activity in the maximal electroshock seizure (MES) test compared to phenytoin and carbamazepine, two well-established standard antiepileptic drugs [1]. This quantitative difference is derived from comparative pharmacological evaluation in animal epilepsy models. Ameltolide exhibits a phenytoin-like pharmacological profile with selective efficacy in the MES test while remaining inactive in the subcutaneous pentylenetetrazol (scPTZ) test [1].

Anticonvulsant potency Maximal electroshock seizure Sodium channel blocker

Ameltolide vs. Major Metabolites: Parent Compound Retains 7.8-Fold and >71-Fold Potency Advantage

Ameltolide undergoes metabolic inactivation via N-acetylation and hydroxylation. Comparative evaluation after oral administration to mice reveals MES ED50 values of 1.4 mg/kg for ameltolide, 10.9 mg/kg for nonacetylated analogue 6, and >100 mg/kg for the major metabolite 7 [1]. This represents a 7.8-fold potency decrease for the nonacetylated analogue and greater than 71-fold reduction for the major metabolite. Plasma Cmax values after 2.0 mg/kg oral ameltolide were 572 ng/mL (parent), 387 ng/mL (N-acetyl metabolite 3), and 73 ng/mL (hydroxy metabolite 7) [1].

Metabolic stability Pharmacokinetics Anticonvulsant metabolites

Oral Anticonvulsant ED50 in Rats: Ameltolide vs. Phenytoin and 14 Structural Analogues

In rats dosed orally, ameltolide (compound 2) exhibits an MES ED50 of 135 μmol/kg, which is comparable to phenytoin (PHT) at 121 μmol/kg [1]. Among 15 compounds related to ameltolide, compound 10 showed superior potency (25 μmol/kg), while the majority of analogues displayed reduced efficacy with ED50 values ranging from 231 to >650 μmol/kg [1]. This quantitative comparison across a diverse analogue series positions ameltolide as the benchmark reference compound within the 4-aminobenzamide class.

Oral bioavailability ED50 comparison Structural analogues

Sodium Channel Binding Affinity: Ameltolide IC50 of 0.97 μM vs. Phenytoin 0.86 μM in Rat Brain Synaptosomes

Ameltolide binds to rat brain synaptosome sodium channels with an apparent IC50 of 0.97 μM in the [3H]batrachotoxinin-A-20α-benzoate displacement assay, comparable to phenytoin (IC50 = 0.86 μM) [1]. Among the 15 analogues tested, binding affinities ranged from 0.11 μM (compound 10) to 183.5 μM (compound 9), with ameltolide occupying an intermediate position [1]. The observed IC50 values correlate with brain concentrations at which anticonvulsant activities are reported, supporting a direct mechanistic link between sodium channel interaction and in vivo efficacy [1].

Sodium channel binding Batrachotoxinin displacement IC50

Comparative Protective Index: Ameltolide Analogue 4-AEPB Shows PI >51 vs. Ameltolide in Rats

The ameltolide analogue 4-amino-N-(2-ethylphenyl)benzamide (4-AEPB) demonstrates a protective index (PI = TD50/ED50) exceeding 51 in rats dosed orally (ED50 = 29.8 μmol/kg, TD50 > 1,530 μmol/kg) [1]. This favorable therapeutic index compares to previously reported data for ameltolide and phenytoin, highlighting that structural modifications (2-ethylphenyl vs. 2,6-dimethylphenyl substitution) can modulate the safety margin while retaining anticonvulsant efficacy [1]. In mice dosed intraperitoneally, 4-AEPB shows ED50 = 28.6 μmol/kg and TD50 = 96.3 μmol/kg, yielding a PI of 3.36 [1].

Protective index Therapeutic window Neurotoxicity

Optimal Research Applications for Ameltolide (CAS 787-93-9) Based on Differentiated Evidence


Reference Standard for Maximal Electroshock Seizure (MES) Model Validation

Ameltolide serves as a validated reference standard in MES testing due to its 3-fold molar potency advantage over phenytoin and carbamazepine and its well-characterized ED50 of 135 μmol/kg in rats [1][2]. Its selective efficacy in MES (with inactivity in scPTZ) provides a clean pharmacological signature for assay validation and comparator benchmarking.

Structure-Activity Relationship Studies on 4-Aminobenzamide Sodium Channel Blockers

As the most potent 4-aminobenzamide analogue studied to date [1], ameltolide provides the benchmark for SAR investigations. Quantitative comparative data against 14 structural analogues with ED50 values ranging from 25 to >650 μmol/kg and IC50 values from 0.11 to 183.5 μM enable precise assessment of substitution pattern effects on both in vivo efficacy and target binding [2].

Pharmacokinetic/Pharmacodynamic Modeling of Anticonvulsant Drug Candidates

Ameltolide's well-characterized PK/PD relationship, including elimination half-life of 5.46 h and volume of distribution of 1.20 L/kg in dogs [1], supports its use in preclinical PK/PD modeling studies. The nonlinear mixed effects model established in canine seizure models provides a validated framework for translating in vitro sodium channel binding data (IC50 = 0.97 μM) [2] to in vivo anticonvulsant response.

Metabolic Stability Assessment of Benzamide Anticonvulsants

The documented metabolic inactivation pathway of ameltolide (N-acetylation and hydroxylation) with quantitative potency comparisons (parent ED50 = 1.4 mg/kg vs. metabolite ED50 > 100 mg/kg) [1] establishes this compound as a reference for evaluating metabolic stability in benzamide anticonvulsant development programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ameltolide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.